![molecular formula C23H19BrN2S B11559350 N-[(2E)-4-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11559350.png)
N-[(2E)-4-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-(4-BROMOPHENYL)-N,3-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a bromophenyl group and two methylphenyl groups attached to a dihydrothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(4-BROMOPHENYL)-N,3-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of Methylphenyl Groups: The methylphenyl groups are attached through Friedel-Crafts alkylation reactions, which involve the use of an alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of (2E)-4-(4-BROMOPHENYL)-N,3-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(4-BROMOPHENYL)-N,3-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(2E)-4-(4-BROMOPHENYL)-N,3-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of (2E)-4-(4-BROMOPHENYL)-N,3-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-(4-CHLOROPHENYL)-N,3-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- (2E)-4-(4-FLUOROPHENYL)-N,3-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- (2E)-4-(4-IODOPHENYL)-N,3-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
Uniqueness
The uniqueness of (2E)-4-(4-BROMOPHENYL)-N,3-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its bromophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro, fluoro, and iodo analogs. Additionally, the presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, which is valuable in medicinal chemistry for improving drug-receptor interactions.
Properties
Molecular Formula |
C23H19BrN2S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N,3-bis(4-methylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H19BrN2S/c1-16-3-11-20(12-4-16)25-23-26(21-13-5-17(2)6-14-21)22(15-27-23)18-7-9-19(24)10-8-18/h3-15H,1-2H3 |
InChI Key |
KOAXMJOHFHJFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-hydroxyundecanehydrazide](/img/structure/B11559271.png)
![4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11559286.png)
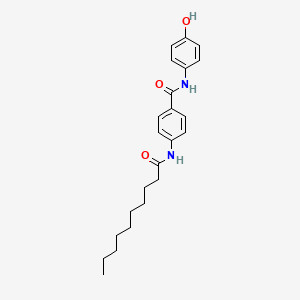
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11559296.png)
![2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate](/img/structure/B11559298.png)
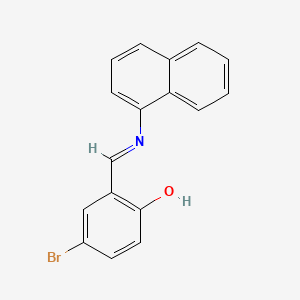
![N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline](/img/structure/B11559313.png)
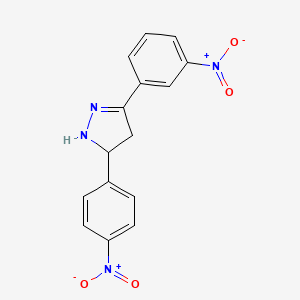
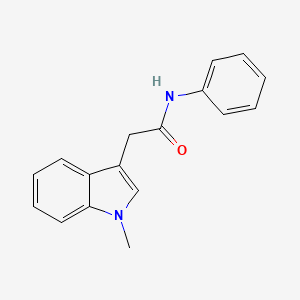
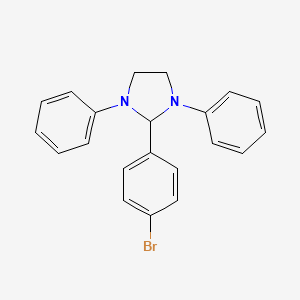
![Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate](/img/structure/B11559336.png)
![(3E)-N-[4-(acetylamino)phenyl]-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide](/img/structure/B11559342.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B11559344.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11559349.png)
